[(Z)-p-tolylmethyleneamino]thiourea
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Overview
Description
4-methylbenzylidenehydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-methylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzylidenehydrazinecarbothioamide typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-methylbenzaldehyde+thiosemicarbazide→4-methylbenzylidenehydrazinecarbothioamide
Industrial Production Methods
While specific industrial production methods for 4-methylbenzylidenehydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzylidenehydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Scientific Research Applications
4-methylbenzylidenehydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological macromolecules.
Materials Science: This compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-methylbenzylidenehydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, it can interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazinecarbothioamide: Lacks the methyl group on the benzylidene moiety.
4-methylbenzylidenehydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
4-methylbenzylidenehydrazinecarbothioamide is unique due to the presence of both the 4-methylbenzylidene and hydrazinecarbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
[(Z)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6- |
InChI Key |
IUQXMWKEVKAVQT-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
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